

A Spectroscopic Comparison of 2-Hydroxy-4,5-dimethoxybenzoic Acid and Its Derivatives

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Compound of Interest

Compound Name: 2-Hydroxy-4,5-dimethoxybenzoic acid

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A detailed spectroscopic analysis of **2-Hydroxy-4,5-dimethoxybenzoic acid** and several of its structural isomers and derivatives is presented, offering a valuable comparative resource for researchers in medicinal chemistry, materials science, and drug development. This guide provides key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating compound identification, structural elucidation, and quality control.

The unique substitution pattern of hydroxyl and methoxy groups on the benzoic acid core significantly influences the spectral properties of these compounds. Understanding these distinct spectroscopic signatures is crucial for unambiguous characterization. This guide compares the parent compound, **2-Hydroxy-4,5-dimethoxybenzoic acid**, with its isomers, including 3-Hydroxy-4,5-dimethoxybenzoic acid, 2,3-dimethoxybenzoic acid, 3,4-dimethoxybenzoic acid (veratric acid), and 3,5-dimethoxybenzoic acid, as well as its phenyl ester derivative.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Hydroxy-4,5-dimethoxybenzoic acid** and its related derivatives.

Table 1: ^1H NMR Spectral Data (δ , ppm) in DMSO- d_6

Compound	Aromatic Protons	Methoxy Protons (-OCH ₃)	Hydroxyl (-OH) & Carboxylic Acid (-COOH) Protons
2-Hydroxy-4,5-dimethoxybenzoic acid	6.56 (s, 1H), 7.17 (s, 1H)	3.71 (s, 3H), 3.81 (s, 3H)	11.22 (bs, 1H), 13.58 (bs, 1H)
3-Hydroxy-4,5-dimethoxybenzoic acid	7.10 (s, 1H), 7.20 (s, 1H)	3.75 (s, 3H), 3.80 (s, 3H)	~9.0 (s, 1H), ~12.8 (s, 1H)
2,3-Dimethoxybenzoic acid	7.45 (dd, 1H), 7.19 (t, 1H), 7.12 (dd, 1H)	3.89 (s, 3H), 3.88 (s, 3H)	~10.5 (s, 1H)
3,4-Dimethoxybenzoic acid (Veratric acid)	7.55 (d, 1H), 7.53 (s, 1H), 7.05 (d, 1H)	3.82 (s, 3H), 3.83 (s, 3H)	~12.8 (s, 1H)
3,5-Dimethoxybenzoic acid	7.07 (s, 2H), 6.75 (s, 1H)	3.79 (s, 6H)	~13.0 (s, 1H)
Phenyl 2-hydroxy-4,5-dimethoxybenzoate	6.75 (s, 1H), 7.20-7.50 (m, 6H)	3.75 (s, 3H), 3.85 (s, 3H)	~10.5 (s, 1H)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆

Compound	Aromatic Carbons	Methoxy Carbons (-OCH ₃)	Carbonyl Carbon (C=O)
2-Hydroxy-4,5-dimethoxybenzoic acid	102.5, 112.5, 114.0, 142.0, 148.0, 151.0	55.5, 56.0	170.0
3-Hydroxy-4,5-dimethoxybenzoic acid	107.5, 114.5, 123.5, 147.0, 151.5, 152.0	55.8, 60.0	167.5
2,3-Dimethoxybenzoic acid	115.8, 118.6, 122.1, 124.3, 148.9, 152.5	56.1, 61.5	167.3
3,4-Dimethoxybenzoic acid (Veratric acid)	110.8, 112.4, 123.0, 124.8, 148.9, 153.8	55.9, 56.1	167.6
3,5-Dimethoxybenzoic acid	106.2, 107.9 (2C), 132.8, 160.7 (2C)	55.9 (2C)	167.5
Phenyl 2-hydroxy-4,5-dimethoxybenzoate	103.0, 113.0, 115.0, 122.0, 126.0, 129.5 (2C), 130.0 (2C), 142.5, 149.0, 151.5, 152.0	55.6, 56.2	168.5

Table 3: Key IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Molecular Ion (M ⁺ , m/z)
2-Hydroxy-4,5-dimethoxybenzoic acid	~3400-2500 (O-H), ~1680 (C=O), ~1270, 1100 (C-O)	198
3-Hydroxy-4,5-dimethoxybenzoic acid	~3450 (O-H), ~3000-2500 (O-H), ~1690 (C=O), ~1260, 1120 (C-O)	198[1]
2,3-Dimethoxybenzoic acid	~3000-2500 (O-H), ~1700 (C=O), ~1250, 1080 (C-O)	182
3,4-Dimethoxybenzoic acid (Veratric acid)	~3000-2500 (O-H), ~1685 (C=O), ~1270, 1130 (C-O)[2]	182
3,5-Dimethoxybenzoic acid	~3000-2500 (O-H), ~1695 (C=O), ~1230, 1160 (C-O)[2]	182
Phenyl 2-hydroxy-4,5-dimethoxybenzoate	~3400 (O-H), ~1710 (C=O ester), ~1250, 1100 (C-O)	274[3]

Experimental Protocols

The data presented were obtained using standard spectroscopic methodologies as outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

- Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within an NMR tube.[4]
- Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.[2]
- Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the isotope.[4] All chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[5]

- Data Processing: The acquired raw data (Free Induction Decay) undergoes Fourier transformation, followed by phase and baseline corrections to yield the final spectrum.[2]

2. Infrared (IR) Spectroscopy (KBr Pellet Method) The KBr pellet method is a common technique for analyzing solid samples.[6]

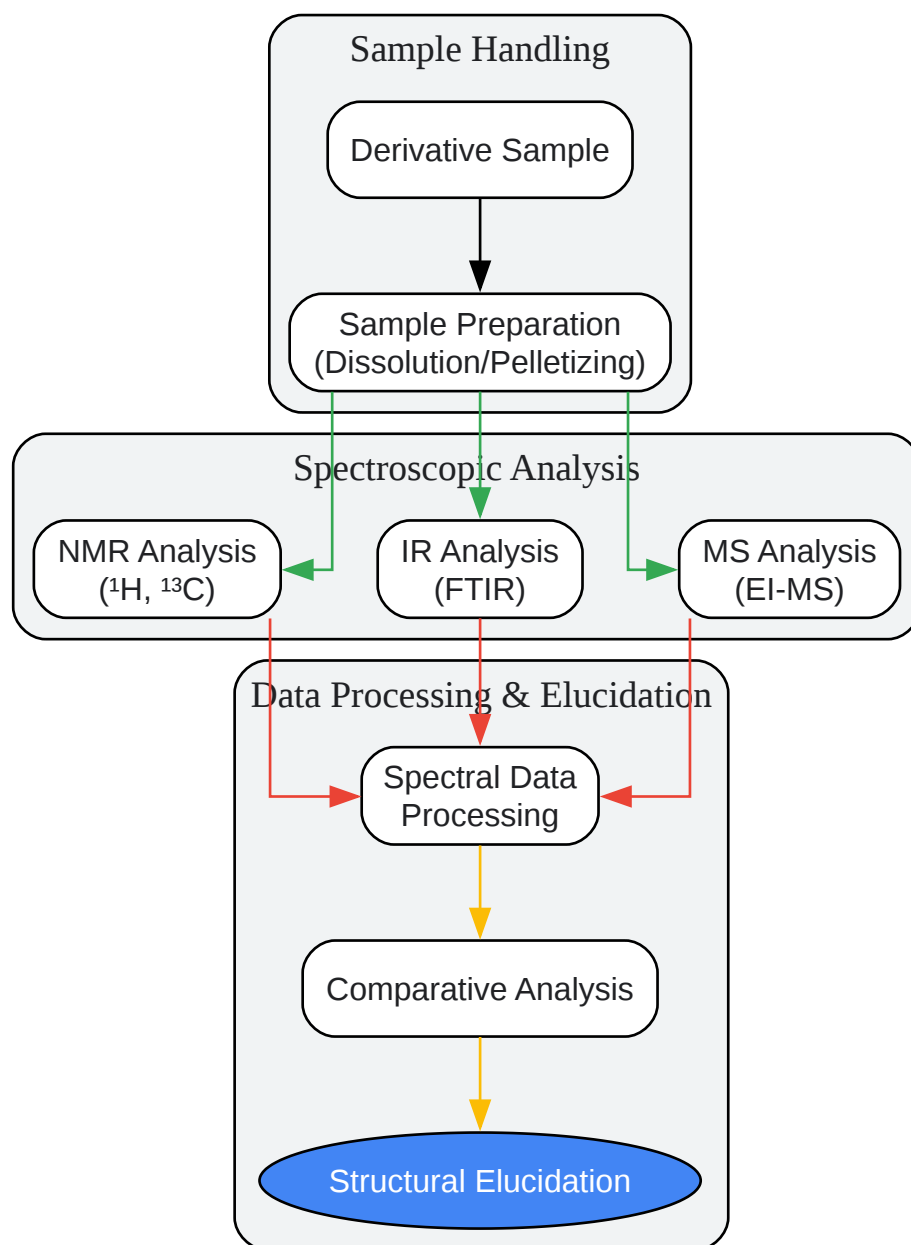
- Sample Preparation: 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[7][8] The mixture should be homogenous.
- Pellet Formation: The powdered mixture is transferred to a die and compressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][10] A vacuum is often applied during pressing to remove trapped air and moisture.[10]
- Data Acquisition: A background spectrum of a pure KBr pellet or empty sample holder is recorded first.[6] The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the 4000-400 cm^{-1} range.[8]

3. Mass Spectrometry (MS) Electron Ionization (EI) is a common method for the mass spectrometric analysis of benzoic acid derivatives.[11][12]

- Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatograph (GC) for separation and purification. The sample is vaporized before ionization.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M^+).[13]
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The resulting ions (molecular and fragment) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against the m/z ratio.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a **2-Hydroxy-4,5-dimethoxybenzoic acid** derivative.



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Caption: General workflow for spectroscopic analysis of benzoic acid derivatives.

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